molecular formula C9H10Cl2O2 B3032524 1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene CAS No. 21112-39-0

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene

Cat. No. B3032524
CAS RN: 21112-39-0
M. Wt: 221.08 g/mol
InChI Key: AZGPAIZCNKGNDP-UHFFFAOYSA-N
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Description

“1-Chloro-4-(chloromethyl)benzene”, also known as “4-Chlorobenzyl chloride”, is a chemical compound with the formula C7H6Cl2. It has a molecular weight of 161.029 . It is also known by other names such as “Toluene, p,α-dichloro-”, “α,p-Dichlorotoluene”, “α,4-Dichlorotoluene”, “p-Chlorobenzyl chloride”, “p,α-Dichlorotoluene”, “(4-Chlorophenyl)methyl chloride”, and "p-Chlorophenylmethyl chloride" .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(chloromethyl)benzene” can be represented as a benzene ring with a chlorine atom and a chloromethyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-(chloromethyl)benzene” include a molecular weight of 161.03, and it has a formula of C7H6Cl2 . More specific properties such as boiling point, melting point, and solubility were not available in the sources I found .

Scientific Research Applications

Polymer Chemistry and Material Science

Hypercrosslinked Porous Organic Polymers (HPPs): Researchers have synthesized hypercrosslinked porous organic polymers (HPPs) based on 1,4-bis(chloromethyl)benzene. These materials exhibit high surface areas and tunable porosity. HPPs find applications in gas storage, catalysis, and separation processes due to their unique properties .

Cationic Frameworks: 1,4-bis(chloromethyl)benzene has been employed in constructing porous cationic frameworks. These materials possess robust and stable structures, making them suitable for ion exchange and other applications in materials science .

Cellulose Hydrolysis

Ionic liquid (IL) immobilized on chloromethyl vinyl benzene (CMVB) has been investigated for catalyzing the hydrolysis of cellulose. Researchers explore this system as a green and efficient method for breaking down cellulose into valuable products .

Radioactive Imaging Agents

Scientists have prepared technetium-99m (99mTc)-labeled analogues of meta-iodobenzylguanidine (mIBG) using 1,4-bis(chloromethyl)benzene as a synthon. These analogues target norepinephrine transporters and are used for imaging neuroendocrine tumors .

Environmental Chemistry

1,4-bis(chloromethyl)benzene has been studied for its endocrine-mediated effects. Toxicity studies in rats revealed insights into its impact on the endocrine system, contributing to our understanding of environmental pollutants .

properties

IUPAC Name

1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGPAIZCNKGNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304958
Record name 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(chloromethyl)-2,5-dimethoxybenzene

CAS RN

21112-39-0
Record name Benzene, 1-chloro-4-(chloromethyl)-2,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21112-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 168506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168506
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-(chloromethyl)-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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